Home > Products > Screening Compounds P116250 > Cy-FBP/SBPase-IN-1
Cy-FBP/SBPase-IN-1 -

Cy-FBP/SBPase-IN-1

Catalog Number: EVT-1393781
CAS Number:
Molecular Formula: C18H14Cl2N4O2S3
Molecular Weight: 485.4g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The compound is derived from studies focused on the structural and biochemical characterization of the cyanobacterial fructose-1,6-bisphosphatase/sedoheptulose-1,7-bisphosphatase enzyme. Research has shown that this enzyme can be inhibited by various compounds, including Cy-FBP/SBPase-IN-1, leading to insights into its structure and function in metabolic pathways .

Classification

Cy-FBP/SBPase-IN-1 falls under the category of enzymatic inhibitors, specifically targeting enzymes involved in carbohydrate metabolism. It is classified as a small molecule inhibitor that interacts with the allosteric sites of the enzyme complex.

Synthesis Analysis

Methods

The synthesis of Cy-FBP/SBPase-IN-1 typically involves organic synthesis techniques that may include:

  • Chemical Reactions: Utilizing known chemical reactions to construct the desired molecular framework.
  • Purification Techniques: Employing chromatography methods to purify the synthesized compound for further analysis.

Technical Details

The exact synthetic pathway for Cy-FBP/SBPase-IN-1 may vary based on specific research protocols, but generally includes steps like:

  1. Formation of Key Intermediates: Using starting materials that undergo several transformations.
  2. Final Coupling Reactions: Combining intermediates to yield Cy-FBP/SBPase-IN-1.
  3. Characterization: Employing techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure and purity of the final product.
Molecular Structure Analysis

Structure

Cy-FBP/SBPase-IN-1 features a specific molecular structure that allows it to effectively bind to the target enzyme. The structural details are typically elucidated through crystallography studies or computational modeling.

Data

The molecular weight and formula of Cy-FBP/SBPase-IN-1 are essential for understanding its interactions with biological systems. Specific data regarding bond lengths, angles, and functional groups are derived from structural analysis techniques .

Chemical Reactions Analysis

Reactions

Cy-FBP/SBPase-IN-1 primarily acts through reversible binding to the allosteric sites of the fructose-1,6-bisphosphatase/sedoheptulose-1,7-bisphosphatase complex. This inhibition alters the catalytic activity of these enzymes.

Technical Details

The binding mechanism involves:

  • Competitive Inhibition: Where Cy-FBP/SBPase-IN-1 competes with natural substrates for binding sites.
  • Allosteric Modulation: Changing the enzyme's conformation, thereby affecting its activity without directly competing with substrate binding .
Mechanism of Action

Process

Cy-FBP/SBPase-IN-1 inhibits the enzymatic activity by binding to specific sites on the fructose-1,6-bisphosphatase/sedoheptulose-1,7-bisphosphatase complex. This interaction prevents the conversion of substrates into products necessary for gluconeogenesis.

Data

Studies have shown that this inhibitor can significantly reduce the activity of these enzymes in vitro, providing a basis for its potential application in managing cyanobacterial growth .

Physical and Chemical Properties Analysis

Physical Properties

Cy-FBP/SBPase-IN-1 is characterized by:

  • State: Typically a solid at room temperature.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on its chemical structure.

Chemical Properties

Key chemical properties include:

  • Stability: Stable under standard laboratory conditions.
  • Reactivity: Reacts with specific functional groups within target enzymes.

Relevant data on melting point, boiling point, and spectral properties can be derived from experimental studies .

Applications

Scientific Uses

Cy-FBP/SBPase-IN-1 has several potential applications:

  • Environmental Management: As an inhibitor of harmful cyanobacterial blooms in aquatic systems.
  • Biochemical Research: Used as a tool to study metabolic pathways involving fructose-1,6-bisphosphatase and sedoheptulose-1,7-bisphosphatase.
  • Agricultural Biotechnology: Potentially enhancing crop resilience by manipulating carbon fixation pathways through targeted inhibition.

Research continues to explore additional applications in various fields including environmental science and agricultural biotechnology .

Structural Analysis of Cy-FBP/SBPase

Crystallographic Characterization of Cy-FBP/SBPase Tetrameric Architecture

The cyanobacterial fructose-1,6/sedoheptulose-1,7-bisphosphatase (Cy-FBP/SBPase) exhibits a conserved tetrameric architecture essential for its catalytic function in photosynthetic carbon fixation. X-ray crystallography studies of the enzyme from Synechocystis sp. PCC6803 reveal a central tetramer organized as a dimer of intimate dimers (C1-C2 and C3-C4), creating a distinctive flat rectangular structure [2]. Each monomer folds into two domains: a substrate-binding domain housing the catalytic site and an allosteric regulatory domain containing the AMP-binding pocket. The tetrameric interface is stabilized by extensive hydrogen-bonding networks and hydrophobic interactions between adjacent subunits, particularly at the C1-C4 and C2-C3 subunit interfaces [2].

Metal ion coordination plays a crucial structural and functional role, with three potassium ions (K⁺) per subunit identified in the active site region. These ions facilitate optimal positioning of catalytic residues and substrate orientation through coordination with conserved aspartate and glutamate residues [4]. The enzyme's tetrameric state is conformationally dynamic, exhibiting transitions between relaxed (R) and tense (T) states that correlate with catalytic activity. This quaternary flexibility enables cooperative behavior in substrate binding and allosteric regulation [2] [6].

Table 1: Structural Parameters of Cy-FBP/SBPase from Crystallographic Studies

ParameterValueFunctional Significance
Quaternary StructureHomotetramer (C1C2C3C4)Enables cooperative kinetics
Subunit Molecular Weight~36-38 kDaConsistent with FBPase superfamily
Metal Binding Sites3 K⁺ per subunitStructural integrity and catalysis
AMP Binding Sites4 per tetramerAllosteric inhibition
Substrate Binding Sites4 per tetramerDual FBP/SBP specificity
Key InterfaceC1-C4 and C2-C3Mediates allosteric communication

Unique Binding Modes of Allosteric Inhibitors (AMP) and Substrates (FBP/SBP)

Cy-FBP/SBPase exhibits distinctive ligand-binding mechanisms that underpin its regulatory complexity. Crystallographic analyses demonstrate that the allosteric inhibitor adenosine 5'-monophosphate (AMP) binds near the interface between upper and lower subunit pairs (C1-C4 and C2-C3), inducing substantial conformational rearrangements that stabilize the inactive T-state tetramer [2]. Specifically, AMP binding triggers a 15° rotation between the C1-C2 and C3-C4 dimers, constricting the substrate-binding cleft through repositioning of key catalytic residues [2] [6]. This allosteric transition is characterized by disruption of hydrogen bonds across subunit interfaces, particularly those involving the "sensory motif" and regulatory loops RL1 and RL2 that flank the ATP-binding site [6].

Substrate binding reveals remarkable evolutionary adaptation for dual specificity. Fructose-1,6-bisphosphate (FBP) binds opposite to the AMP interface, primarily engaging residues from horizontal subunit pairs (C1-C2 or C3-C4) [2]. The catalytic mechanism involves precise positioning of the substrate's phosphate groups through coordination with K⁺ ions, facilitating nucleophilic attack on the phosphoester bond [4]. Sedoheptulose-1,7-bisphosphate (SBP) occupies a similar position but with distinct interactions in the larger binding pocket that accommodates its extended carbon backbone [9]. This structural promiscuity enables Cy-FBP/SBPase to catalyze both dephosphorylation reactions critical for Calvin cycle function, unlike plant counterparts that require separate enzymes [9].

Table 2: Molecular Interactions in Ligand Binding to Cy-FBP/SBPase

Ligand TypeBinding Site LocationKey InteractionsConformational Effects
AMP (Inhibitor)Interface between C1-C4 and C2-C3 subunitsHydrogen bonding with Thr72, Arg130; hydrophobic packing15° dimer rotation; T-state stabilization
FBP (Substrate)Horizontal interface (C1-C2 or C3-C4)K⁺ coordination with phosphate groups; Arg222, Asp214 hydrogen bondingActive site closure; R-state stabilization
SBP (Substrate)Similar to FBP site but extended pocketAdditional van der Waals contacts with C3-C7 backboneSimilar to FBP but with altered loop positioning
Cy-FBP/SBPase-IN-1Overlaps FBP/SBP binding pocketThiadiazole bridge interactions; chloro-phenyl group insertionCompetitive displacement of substrates

Disulfide Linkage Formation (Cys75-Cys99) and Redox Regulation

A structurally conserved disulfide bond between Cys75 and Cys99 constitutes a critical redox-sensing element in Cy-FBP/SBPase. Located in a solvent-exposed loop connecting two α-helices, this cysteine pair forms a reversible disulfide linkage upon oxidation that modulates enzyme conformation and activity [2] [3]. Structural modeling based on homologous enzymes indicates that disulfide formation induces a loop contraction of approximately 4.5 Å, repositioning adjacent catalytic residues and enhancing substrate accessibility [3] [5]. This redox switch operates analogously to the allosteric regulation observed in mammalian FBPases but responds to cellular redox state rather than nucleotide effectors [3].

The redox regulation mechanism integrates with photosynthetic electron transport. Under illuminated conditions, reduced ferredoxin activates thioredoxin, which reduces the Cys75-Cys99 disulfide via thiol-disulfide exchange, activating the enzyme for carbon fixation [3] [7]. This reduction potential is finely tuned, with the disulfide midpoint potential estimated at -300 mV to align with photosynthetic redox gradients [3]. Mutational studies confirm the regulatory significance: C75S and C99S mutants exhibit constitutive activity but lose redox sensitivity, while double mutants show compromised structural stability [2]. This redox relay mechanism represents an evolutionary adaptation that synchronizes carbon fixation with light availability in cyanobacteria [3] [7].

Table 3: Features of the Cys75-Cys99 Redox Switch

CharacteristicDetailsFunctional Consequence
Structural LocationLoop between α-helicesAllows conformational flexibility
Bond Distance (Oxidized)2.02-2.06 ÅOptimal for disulfide stability
Reduction Potential~ -300 mVMatches photosynthetic redox gradient
Thioredoxin RecognitionConserved WCGPCK motifEfficient disulfide reduction
Conformational Change4.5 Å loop contractionEnhances substrate accessibility
Evolutionary ConservationCyanobacteria-specificAdaptation to photosynthetic lifestyle

Comparative Structural Motifs with Eukaryotic FBPase Family Members

Despite functional similarities, Cy-FBP/SBPase exhibits distinct structural features when compared to eukaryotic FBPases. The most striking divergence lies in its dual substrate specificity, enabled by a uniquely expanded active site pocket that accommodates both fructose-1,6-bisphosphate (FBP) and sedoheptulose-1,7-bisphosphate (SBP). Plant systems require separate enzymes for these reactions, but cyanobacterial FBP/SBPase achieves bifunctionality through a 25% wider substrate-binding cleft and flexible loop regions that adjust to different phosphate group spacing [2] [9]. This structural economy is particularly advantageous in nutrient-limited aquatic environments where genome minimization provides selective advantage [2].

Allosteric regulation mechanisms show both conservation and divergence. Like mammalian FBPases, the cyanobacterial enzyme contains AMP-binding sites with conserved arginine residues (Arg130) essential for inhibitor recognition [4] [6]. However, eukaryotic FBPases are typically homotetramers with more symmetrical allosteric sites, whereas Cy-FBP/SBPase exhibits asymmetric AMP binding that differentially affects subunit pairs [2] [6]. Additionally, eukaryotic enzymes are regulated by fructose-2,6-bisphosphate and phosphorylation, mechanisms absent in cyanobacteria [4] [10].

The catalytic core demonstrates remarkable evolutionary conservation. Both prokaryotic and eukaryotic FBPases share the characteristic α/β-sandwich fold of the Li⁺-sensitive phosphatase superfamily and employ identical catalytic mechanisms involving K⁺-assisted phosphate hydrolysis [4] [9]. Key catalytic residues (Asp142, Arg222, Glu228 in Synechocystis) are universally conserved, reflecting their essential role in transition-state stabilization [2] [4]. This conservation enables structural modeling of cyanobacterial enzymes using mammalian FBPase templates, despite only ~30% sequence identity [4]. The structural parallels underscore the enzyme's ancient origin while highlighting cyanobacteria-specific adaptations for photosynthetic efficiency.

Table 4: Structural Comparison with Eukaryotic FBPases

Structural FeatureCy-FBP/SBPaseEukaryotic FBPase
Quaternary StructureAsymmetric homotetramerSymmetric homotetramer
Substrate SpecificityDual (FBP/SBP)Single (FBP only)
Active Site Volume~650 ų~480 ų
AMP Binding Sites4 (asymmetric occupancy)4 (symmetric occupancy)
Redox RegulationCys75-Cys99 disulfidePhosphorylation (liver isoform)
Metal RequirementK⁺ (3 sites/subunit)K⁺/Mg²⁺ (variable)
Key Catalytic ResiduesAsp142, Arg222, Glu228Asp118, Arg243, Glu280

Properties

Product Name

Cy-FBP/SBPase-IN-1

IUPAC Name

2-[[5-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-chlorophenyl)acetamide

Molecular Formula

C18H14Cl2N4O2S3

Molecular Weight

485.4g/mol

InChI

InChI=1S/C18H14Cl2N4O2S3/c19-11-1-5-13(6-2-11)21-15(25)9-27-17-23-24-18(29-17)28-10-16(26)22-14-7-3-12(20)4-8-14/h1-8H,9-10H2,(H,21,25)(H,22,26)

InChI Key

CAADZXPPXDWQSZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.